molecular formula C25H16Cl2F6N4O B14084258 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile

5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile

Cat. No.: B14084258
M. Wt: 573.3 g/mol
InChI Key: UQRCXUQWPFWACV-UHFFFAOYSA-N
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Description

This compound features a benzonitrile core substituted with a trifluoromethyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 2. A piperazine ring, linked via a carbonyl group, is further substituted with a 3,5-dichloropyridin-2-yl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the dichloropyridine and piperazine moieties may influence electronic properties and binding interactions.

Properties

Molecular Formula

C25H16Cl2F6N4O

Molecular Weight

573.3 g/mol

IUPAC Name

5-[4-(3,5-dichloropyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C25H16Cl2F6N4O/c26-17-10-21(27)22(35-13-17)36-5-7-37(8-6-36)23(38)19-9-15(12-34)18(11-20(19)25(31,32)33)14-1-3-16(4-2-14)24(28,29)30/h1-4,9-11,13H,5-8H2

InChI Key

UQRCXUQWPFWACV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=C(C=C(C(=C3)C#N)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps may include:

    Preparation of 3,5-Dichloropyridine: This can be synthesized through chlorination of pyridine.

    Synthesis of Piperazine Derivative: The piperazine ring can be functionalized with the 3,5-dichloropyridine moiety through nucleophilic substitution.

    Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through a series of reactions, including nitration and subsequent reduction.

    Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the benzonitrile core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzonitrile moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:

Compound Core Structure Key Substituents Yield Melting Point (°C) Applications/Notes
Target Compound Benzonitrile - 4-(trifluoromethyl)
- 2-[4-(trifluoromethyl)phenyl]
- Piperazine-carbonyl-3,5-dichloropyridine
N/A N/A Hypothesized agrochemical/pharmaceutical use due to trifluoromethyl and pyridine motifs
4-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethyl-benzonitrile (5k) Triazine-benzonitrile hybrid - Quinazolin-4-yloxy-triazine
- Pyrimidin-2-yl-piperazine
- Trifluoromethyl
85% 283–284 High yield and stability; structural complexity may limit bioavailability
4-[4-(4-Benzyl-piperazin-1-yl)-6-(quinazolin-4-yloxy)-1,3,5-triazine-2-ylamino]-2-trifluoromethyl-benzonitrile (5l) Triazine-benzonitrile hybrid - Quinazolin-4-yloxy-triazine
- Benzyl-piperazine
- Trifluoromethyl
69% 268–269 Lower yield than 5k; benzyl group may reduce polarity
Fipronil Pyrazole - Trifluoromethyl sulfinyl
- Dichloro-trifluoromethylphenyl
- Cyano
N/A N/A Broad-spectrum insecticide; cyano and trifluoromethyl groups critical for activity
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile Benzonitrile - Difluorobenzyl
- Fluoro
N/A N/A (white powder) Pharmaceutical intermediate; fluorine enhances electronegativity and stability

Key Observations

Structural Complexity vs. In contrast, fipronil’s compact pyrazole core contributes to its efficacy as a pesticide, highlighting a trade-off between complexity and functionality .

Substituent Effects: Trifluoromethyl Groups: Present in the target compound, 5k, 5l, and fipronil, these groups improve lipid solubility and resistance to metabolic degradation. However, their placement (e.g., on phenyl vs. pyridine rings) alters electronic environments, impacting reactivity . Piperazine vs.

Synthetic Feasibility :

  • The lower yield of 5l (69%) compared to 5k (85%) suggests that benzyl-piperazine incorporation is less efficient than pyrimidinyl-piperazine, possibly due to steric hindrance. This trend may extend to the target compound’s dichloropyridine-piperazine synthesis .

Spectroscopic Discrepancies: Both 5k and 5l show deviations between experimental and theoretical NMR chemical shifts, indicating conformational flexibility or solvent effects. Similar anomalies are likely in the target compound, necessitating advanced computational modeling for accurate structural validation .

Biological Activity

The compound 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety and multiple trifluoromethyl groups, which are known to enhance biological activity and pharmacokinetic properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC25H16Cl2F6N4O
Molecular Weight573.320 g/mol
IUPAC Name5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile
Canonical SMILESC1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The piperazine ring is known for its role in modulating neurotransmitter receptors, while the trifluoromethyl groups enhance lipophilicity and receptor binding affinity. Preliminary studies suggest that the compound may act as an antagonist or inhibitor at certain enzyme systems or receptor sites.

Anticancer Activity

Recent research has highlighted the anticancer potential of similar compounds featuring piperazine and pyridine structures. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms like apoptosis induction and inhibition of cell proliferation. A study demonstrated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human pancreatic cancer cells, indicating promising anticancer properties .

Neuropharmacological Effects

Compounds containing piperazine derivatives have been investigated for their neuropharmacological effects. For example, related compounds have been shown to possess significant activity against neurodegenerative diseases by inhibiting key enzymes such as acetylcholinesterase (AChE). This suggests that 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile may also exhibit similar neuroprotective effects .

Case Studies

  • Antitumor Efficacy : A case study involving a series of piperazine derivatives demonstrated significant antitumor activity against human gastric cancer cell lines (SGC7901). The study employed MTT assays to evaluate cell viability and found that certain derivatives led to a reduction in cell proliferation by over 70% at concentrations of 10 µM .
  • Neuroprotective Activity : Another investigation focused on the neuroprotective effects of piperazine-based compounds showed that they could enhance cognitive function in animal models by inhibiting AChE activity. This was measured using in vivo assays where treated animals exhibited improved memory retention compared to control groups .

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